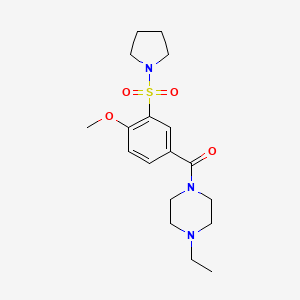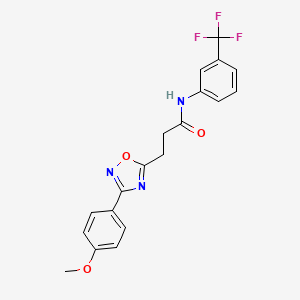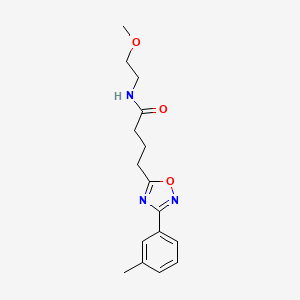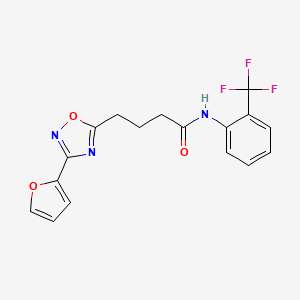
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, also known as FTOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. FTOB is a synthetic compound that has been used to study the mechanisms of various biological processes. In
Wirkmechanismus
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide works by selectively blocking specific ion channels and receptors in cells. It has been shown to block the TRPV1 ion channel, which is involved in pain and inflammation, as well as the P2X7 receptor, which is involved in immune responses. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to activate the GPR40 receptor, which is involved in glucose metabolism. Its ability to selectively target these channels and receptors makes it a valuable tool in studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to have various biochemical and physiological effects in cells. It has been shown to reduce pain and inflammation by blocking the TRPV1 ion channel. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to modulate immune responses by blocking the P2X7 receptor. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to improve glucose metabolism by activating the GPR40 receptor. These effects make 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide a valuable tool in studying the mechanisms of various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized with high yield and purity. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is also highly selective, which allows for the specific targeting of ion channels and receptors in cells. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other ion channels and receptors. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide may have limited solubility in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research. One potential direction is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide analogs with improved selectivity and potency. Another direction is the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in the development of new drugs for pain, inflammation, and neurological disorders. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide could be used to study the mechanisms of other diseases, such as cancer, cardiovascular disease, and diabetes. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in scientific research. Its ability to selectively target specific ion channels and receptors in cells has made it a valuable tool in studying the mechanisms of various biological processes. While 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments, it also has limitations. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
Synthesemethoden
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is synthesized through the reaction of 2-(trifluoromethyl)phenylacetic acid with furan-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butanoyl chloride and purified through column chromatography. This method has been used to synthesize 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been used in various scientific research studies due to its ability to modulate ion channels and receptors in cells. It has been used to study the mechanisms of pain, inflammation, and neurological disorders. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been used in studies related to cancer, cardiovascular disease, and diabetes. Its ability to selectively target specific ion channels and receptors has made it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-5-1-2-6-12(11)21-14(24)8-3-9-15-22-16(23-26-15)13-7-4-10-25-13/h1-2,4-7,10H,3,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHFIBQTOPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

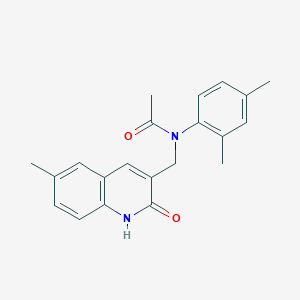
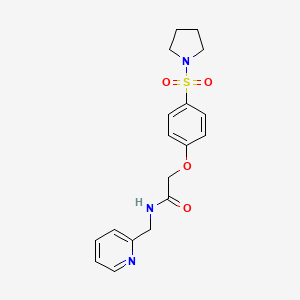
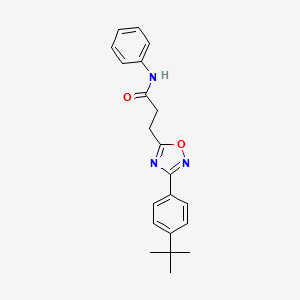

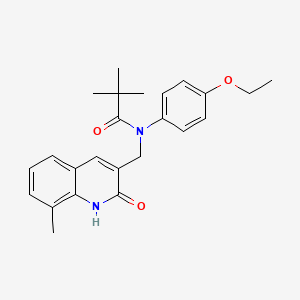

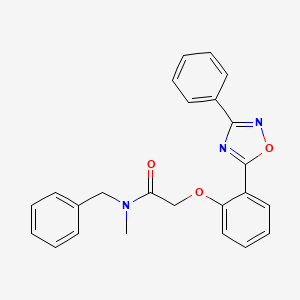
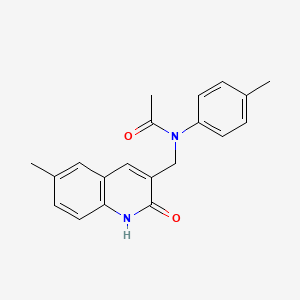

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

